N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 899726-55-7
VCID: VC5045085
InChI: InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F
Molecular Formula: C24H21FN2O4S
Molecular Weight: 452.5

N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

CAS No.: 899726-55-7

Cat. No.: VC5045085

Molecular Formula: C24H21FN2O4S

Molecular Weight: 452.5

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine - 899726-55-7

Specification

CAS No. 899726-55-7
Molecular Formula C24H21FN2O4S
Molecular Weight 452.5
IUPAC Name N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Standard InChI InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27)
Standard InChI Key XXMOKUCDFXLYFW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F

Introduction

Molecular Formula

The molecular formula for N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is C20H20FN2O4SC_{20}H_{20}F N_{2}O_{4}S.

Structural Features

  • Quinoline Core: The compound features a quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

  • Substituents:

    • A 4-fluorophenyl group attached to the nitrogen atom.

    • Two methoxy groups located at the 6 and 7 positions of the quinoline ring.

    • A 4-methylbenzenesulfonyl group at the 3 position.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions, including:

  • Formation of the quinoline core through cyclization reactions.

  • Introduction of the fluorophenyl and methoxy groups via electrophilic aromatic substitution.

  • Sulfonation to attach the methylbenzenesulfonyl group.

Characterization Techniques

Characterization of this compound can be achieved using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and confirm the presence of specific functional groups.

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

  • Infrared Spectroscopy (IR): To identify functional groups based on characteristic absorption bands.

Pharmacological Potential

Compounds with similar structures have been studied for their biological activities, including:

  • Anticancer properties: Quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial activity: Some derivatives display significant activity against bacterial and fungal pathogens.

Research Findings

Recent studies have indicated that quinoline-based compounds can inhibit specific enzymes or pathways involved in disease processes, making them candidates for drug development.

Drug Development

The unique combination of functional groups in N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine suggests potential applications in:

  • Targeted therapies for cancer treatment.

  • Development of antimicrobial agents.

Future Research Directions

Further research is warranted to explore:

  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

  • Mechanistic studies to understand how this compound interacts with biological targets.

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